molecular formula C23H26N2O4 B6505768 (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 896836-06-9

(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6505768
CAS No.: 896836-06-9
M. Wt: 394.5 g/mol
InChI Key: SPEXAFORMVJATD-STZFKDTASA-N
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Description

The compound (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by:

  • A 2,3-dihydrobenzofuran-3-one core with a (Z)-configured benzylidene group at position 2.
  • A hydroxyethylpiperazinylmethyl group at position 7, which may enhance solubility and receptor binding.
  • A hydroxyl group at position 6, offering hydrogen-bonding capabilities .

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-16-3-2-4-17(13-16)14-21-22(28)18-5-6-20(27)19(23(18)29-21)15-25-9-7-24(8-10-25)11-12-26/h2-6,13-14,26-27H,7-12,15H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEXAFORMVJATD-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound is compared to analogs based on substituent variations at positions 2, 6, and 7 (Table 1).

Table 1: Comparison of Structural Analogues
Compound Name Position 2 Substituent Position 7 Substituent Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3-Methylphenylmethylidene 4-(2-Hydroxyethyl)piperazinylmethyl ~440* Enhanced solubility via hydroxyethyl
(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazinyl]methyl}-2-(2,3,4-trimethoxybenzylidene) derivative 2,3,4-Trimethoxybenzylidene 4-(2-Hydroxyethyl)piperazinylmethyl 470.52 Increased lipophilicity (trimethoxy)
(2Z)-6-Hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene) analog Thiophen-2-ylmethylidene 4-Methylpiperazinylmethyl 356.40 Thiophene enhances electronic diversity
[3-(4-Chlorobenzyl)-2,3-dihydrobenzofuran-6-yl]piperidin-1-ylmethanone 4-Chlorobenzyl Piperidinylmethanone 370.16 Chlorine atom improves receptor affinity
(Z)-6-Hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene) analog 2,3,4-Trimethoxybenzylidene Piperidinylmethyl N/A Piperidine vs. piperazine backbone

Note: Molecular weight of the target compound is estimated based on structural analogs due to incomplete data in provided evidence.

Substituent Analysis

Position 2 Variations
  • Target Compound : The 3-methylphenyl group balances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets .
Position 7 Variations
  • Hydroxyethylpiperazine (Target) : The hydroxyethyl group increases hydrophilicity compared to methylpiperazine () or piperidine (), likely improving aqueous solubility .
  • Methylpiperazine () : Lacks hydroxylation, reducing solubility but possibly enhancing membrane permeability .
Bioactivity Considerations
  • highlights dihydrobenzofuran derivatives as cannabinoid receptor 2 (CB2) agonists, suggesting that the target compound’s piperazine and benzylidene groups may similarly influence receptor selectivity .
  • The hydroxyl group at position 6 (common across analogs) is critical for hydrogen bonding, a feature often associated with kinase or GPCR modulation .

Research Implications and Limitations

  • Structural Insights : The hydroxyethylpiperazine moiety in the target compound offers a unique balance of solubility and binding versatility compared to methylpiperazine or piperidine analogs.
  • Data Gaps: Limited bioactivity data for the target compound in the provided evidence restricts functional comparisons. Further studies on receptor binding or enzymatic assays are needed.
  • Synthetic Challenges : The Z-configuration of the benzylidene group and stereochemical purity (e.g., ’s enantiomers 33 and 34) require careful synthetic optimization .

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